Cas no 1807113-07-0 (Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate)

Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate
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- Inchi: 1S/C12H12BrNO3/c1-2-17-12(16)5-8-3-9(7-14)10(6-13)11(15)4-8/h3-4,15H,2,5-6H2,1H3
- InChI Key: PEYQNSALLUKNJY-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(=CC=1O)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 312
- XLogP3: 2
- Topological Polar Surface Area: 70.3
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015022665-250mg |
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate |
1807113-07-0 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015022665-500mg |
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate |
1807113-07-0 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015022665-1g |
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate |
1807113-07-0 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate: A Comprehensive Overview
Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate, with the CAS number 1807113-07-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromomethyl group, a cyano group, and a hydroxyl group attached to a phenyl ring, further substituted with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The synthesis of Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate involves a series of multi-step reactions, including nucleophilic substitution, acetylation, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. Researchers have explored various catalysts, such as transition metal catalysts and enzymes, to optimize the reaction conditions and minimize environmental impact.
One of the most promising applications of Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate lies in its potential as a precursor for drug development. The presence of multiple functional groups allows for extensive chemical modifications, enabling the creation of bioactive compounds with tailored pharmacological properties. For instance, the bromomethyl group can serve as a reactive site for further substitution reactions, while the cyano group can be transformed into other functionalities to enhance bioavailability or target specificity.
Recent studies have highlighted the role of Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate in the development of anti-inflammatory and antioxidant agents. The hydroxyl group on the phenyl ring contributes to hydrogen bonding capabilities, which are crucial for interactions with biological systems. Additionally, the ethyl acetate moiety enhances solubility in organic solvents, making it easier to process and formulate into pharmaceutical products.
In terms of material science, Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate has shown potential as a building block for advanced materials such as polymers and nanocomposites. Its rigid aromatic structure provides stability, while the functional groups offer opportunities for cross-linking and surface modification. Researchers are exploring its use in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
The structural complexity of Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate also makes it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict its electronic properties, reactivity, and interaction with biological targets. These insights are invaluable for guiding experimental efforts and accelerating drug discovery processes.
Moreover, the environmental impact of Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate has been a topic of recent research. Scientists are investigating its biodegradation pathways and assessing its toxicity profile to ensure sustainable use in industrial applications. Green chemistry principles are being integrated into its synthesis and application to minimize ecological footprint.
In conclusion, Ethyl 4-bromomethyl-3-cyano-5-hydroxyphenylacetate is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it a valuable tool in drug development, material science, and chemical synthesis. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical innovations.
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